molecular formula C20H17NO3 B501470 Ethyl 2-(2-naphthoylamino)benzoate

Ethyl 2-(2-naphthoylamino)benzoate

Cat. No.: B501470
M. Wt: 319.4g/mol
InChI Key: KBGBDVZHZRNKMX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-naphthoylamino)benzoate is an ester derivative of benzoic acid featuring a naphthoylamino substituent at the 2-position of the benzene ring. The naphthoyl group introduces aromaticity and bulk, likely influencing solubility, reactivity, and intermolecular interactions. Such compounds are typically synthesized for applications in pharmaceuticals, polymer chemistry, or as intermediates in organic synthesis .

Properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4g/mol

IUPAC Name

ethyl 2-(naphthalene-2-carbonylamino)benzoate

InChI

InChI=1S/C20H17NO3/c1-2-24-20(23)17-9-5-6-10-18(17)21-19(22)16-12-11-14-7-3-4-8-15(14)13-16/h3-13H,2H2,1H3,(H,21,22)

InChI Key

KBGBDVZHZRNKMX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key ethyl benzoate derivatives and their properties are compared below:

Compound Name Substituent(s) Molecular Weight (g/mol) logP Solubility (Ethanol) Key Applications
Ethyl 2-(2-naphthoylamino)benzoate* 2-(2-naphthoylamino) ~325† ~5.5† Moderate‡ Research intermediates, polymers
Ethyl 4-(dimethylamino)benzoate 4-(dimethylamino) 193.24 1.82 High Resin initiators, dental cements
Ethyl 2-methoxybenzoate 2-methoxy 180.20 2.1 High Flavors, fragrances
Ethyl 2-{[benzyl(2-phenylethyl)...} Complex carbamothioylamino 418.56 5.996 Low Organic synthesis, drug design

*Inferred properties based on structural analogs.
†Estimated from molecular structure.
‡Predicted due to aromatic bulk reducing solubility.

Key Observations:

  • Substituent Effects: The position and nature of substituents significantly alter properties. For example: Electron-donating groups (e.g., methoxy in Ethyl 2-methoxybenzoate) enhance solubility in ethanol . Bulky aromatic groups (e.g., naphthoylamino) increase molecular weight and logP, suggesting higher lipophilicity . Amino groups (e.g., dimethylamino in Ethyl 4-(dimethylamino)benzoate) improve reactivity in polymerization, as seen in resin cements .
  • Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits superior reactivity in resin systems compared to methacrylate analogs, achieving higher conversion rates and better physical properties . The naphthoylamino group in this compound may similarly influence reactivity through steric hindrance or π-π interactions.
  • Applications: Ethyl 2-methoxybenzoate: Used in flavoring agents due to its volatility and solubility . Ethyl 4-(dimethylamino)benzoate: Critical in dental resins for initiating polymerization . this compound: Likely niche applications in materials science or as a synthetic intermediate due to its aromatic bulk.

Spectroscopic and Analytical Data

  • Ethyl 2-methoxybenzoate is characterized by IR (C=O stretch at ~1720 cm⁻¹), NMR (δ 1.3 ppm for ethyl CH₃, δ 4.3 ppm for OCH₂), and MS (m/z 180.20) .
  • Ethyl 4-(dimethylamino)benzoate shows distinct NMR signals for the dimethylamino group (δ 2.9 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
  • For this compound, similar techniques (IR, NMR, MS) would identify the naphthoyl moiety (e.g., aromatic peaks δ 7.5–8.5 ppm) and ester carbonyl (~1700 cm⁻¹).

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